4-(N-methylanilino)thiophene-3-carboxylic acid
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Overview
Description
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a carboxylic acid group at the 3-position and a N-methyl-N-phenylamino group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid can be achieved through various synthetic routes. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts. The choice of reaction conditions and catalysts can significantly impact the yield and purity of the final product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It also interacts with cellular receptors and signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
Uniqueness
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its N-methyl-N-phenylamino group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
107947-00-2 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-(N-methylanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-13(9-5-3-2-4-6-9)11-8-16-7-10(11)12(14)15/h2-8H,1H3,(H,14,15) |
InChI Key |
FIZKARVLIVCPBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
107947-00-2 | |
Synonyms |
4-N-methyl-N-phenylaminothiophene-3-carboxylic acid MPTC-4N3 |
Origin of Product |
United States |
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